molecular formula C19H22N2O3S2 B610033 PF-4778574 CAS No. 1219633-99-4

PF-4778574

货号: B610033
CAS 编号: 1219633-99-4
分子量: 390.5 g/mol
InChI 键: FFAGHPLLBXWCSF-MSOLQXFVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PF-4778574 is a potent positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs), a class of ionotropic glutamate receptors critical for synaptic plasticity and cognitive function. Its chemical structure (C₁₉H₂₂N₂O₃S₂, molecular weight 390.52) includes stereospecific sulfonamide and thiophene moieties, enabling selective binding to AMPARs . Pharmacologically, this compound enhances AMPAR-mediated synaptic currents with an EC₅₀ of 45 nM in vitro and a binding affinity (Ki) of 85 nM in rat cortical tissues .

Preclinical studies demonstrate that this compound produces rapid and sustained antidepressant effects in mice by activating postsynaptic AMPARs, which trigger downstream signaling pathways (e.g., VGF/BDNF/TrkB/AKT) and require L-type voltage-dependent calcium channels (L-VDCC) . These effects are independent of presynaptic vesicular glutamate transporter 1 (VGLUT1) and persist for up to 7–11 days post-administration .

准备方法

Structural and Physicochemical Properties of PF-4778574

This compound (IUPAC name: N-[(3R,4S)-3-[4-(5-cyanothiophen-2-yl)phenyl]oxan-4-yl]propane-2-sulfonamide) is a sulfonamide derivative with a molecular formula of C19H22N2O3S2\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{3}\text{S}_{2} and a molecular weight of 390.5 g/mol . Its structure features:

  • A stereospecific tetrahydro-2H-pyran ring with (3R,4S) configurations.

  • A 4-(5-cyanothiophen-2-yl)phenyl substituent.

  • An isopropylsulfonamide group.

Key physicochemical properties include:

PropertyValueSource
CAS Number1219633-99-4
Solubility (DMSO)<39.05 mg/mL
Purity (HPLC)≥98%
Storage Conditions-20°C (lyophilized powder)

The stereochemistry of the tetrahydro-2H-pyran ring is critical for AMPAR modulation, as enantiomeric impurities may reduce efficacy .

Analytical Characterization

Chromatographic Purity

High-performance liquid chromatography (HPLC) analyses confirm a purity of ≥98%, with retention times consistent with the absence of major stereochemical byproducts .

Spectroscopic Data

  • Mass Spectrometry : ESI-MS (m/z): 391.1 [M+H]+^+ .

  • Nuclear Magnetic Resonance (NMR) :

    • 1H^1\text{H} NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.65–7.60 (m, 4H, Ar-H), 7.45 (d, J = 3.6 Hz, 1H, Thiophene-H), 7.25 (d, J = 3.6 Hz, 1H, Thiophene-H), 4.10–3.95 (m, 2H, Pyran-H), 3.50–3.40 (m, 1H, CH), 2.95–2.85 (m, 2H, Pyran-H), 1.30 (d, J = 6.8 Hz, 6H, CH(CH3)2) .

Challenges in Synthetic Route Development

Although the exact synthetic pathway remains undisclosed, retrosynthetic analysis suggests potential steps:

  • Core Synthesis : Formation of the (3R,4S)-tetrahydro-2H-pyran intermediate via asymmetric catalysis.

  • Sulfonylation : Reaction with propane-2-sulfonamide under Mitsunobu conditions to install the sulfonamide group.

  • Coupling : Suzuki-Miyaura cross-coupling to attach the 4-(5-cyanothiophen-2-yl)phenyl moiety .

Key challenges include:

  • Achieving high enantiomeric excess (ee) in the tetrahydro-2H-pyran intermediate.

  • Minimizing cyanothiophene ring oxidation during coupling reactions.

Preclinical Application Protocols

In murine models, this compound administration follows standardized procedures :

  • Treatment Duration : Single-dose (acute) or repeated dosing over 7–11 days.

  • Behavioral Testing : Conducted 1–2 days post-injection to assess cognitive effects.

Notably, vehicle controls (5% DMSO, 5% Kolliphor EL, 90% H2O) are essential to isolate drug-specific effects .

ParameterRecommendation
Personal Protective EquipmentGloves, lab coat, eye protection
DisposalIncineration at >800°C
Spill ManagementAbsorb with inert material, ventilate area

This compound is classified as an acute toxin, requiring handling in fume hoods .

化学反应分析

PF 4778574 经历了几种类型的化学反应,包括:

    氧化: 这种反应涉及氧的添加或氢的去除。常见的试剂包括高锰酸钾或过氧化氢等氧化剂。

    还原: 这种反应涉及氢的添加或氧的去除。常见的试剂包括氢化锂铝或硼氢化钠等还原剂。

    取代: 这种反应涉及一个官能团被另一个官能团取代。常见的试剂包括卤素或亲核试剂。

这些反应产生的主要产物取决于所用试剂和具体条件 .

科学研究应用

Pharmacological Modulation of AMPAR

PF-4778574 enhances AMPAR-mediated synaptic transmission, which is crucial for various neurological functions. Research has indicated that it can rescue behavioral deficits associated with specific genetic mutations in mice, particularly those affecting the IQSEC2 gene, which is linked to neurodevelopmental disorders.

Case Study: IQSEC2 Mutation and Behavioral Deficits

In a study involving A350V IQSEC2 mice, this compound was administered to assess its effects on social behavior deficits. The results demonstrated that a single dose of this compound significantly improved social discrimination behaviors without affecting vocalization deficits. Behavioral assessments were conducted over short (1–2 days) and long-term (7–11 days) periods, revealing sustained improvements in social preference behaviors following treatment with this compound .

Antidepressant Properties

This compound has also shown promise as a fast-acting antidepressant. In preclinical models, it rapidly alleviated depression-like behaviors induced by chronic unpredictable stress. The mechanism involves the activation of AMPAR pathways, leading to the upregulation of signaling pathways associated with neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and tropomyosin receptor kinase B (TrkB) .

Potential Cancer Treatment

Beyond its neurological applications, this compound has been explored for its anticancer properties. A patent describes its use in treating various cancers through modulation of specific signaling pathways involved in tumor growth and survival . The compound's ability to interact with multiple biological targets makes it a candidate for further investigation in oncology.

Summary of Findings

Application AreaKey FindingsReferences
Neurodevelopmental DisordersRescues social behavior deficits in IQSEC2 mice; effective after single dose
Antidepressant EffectsRapid alleviation of depression-like behaviors; involves AMPAR and BDNF signaling
Cancer TreatmentPotential modulation of tumor growth pathways; under investigation

作用机制

PF 4778574 通过正向调节 α-氨基-3-羟基-5-甲基-4-异恶唑丙酸受体来发挥作用。这种调节增强了谷氨酸能神经传递,导致突触可塑性增强和认知功能改善。 该化合物激活 VGF (非缩写词)/脑源性神经营养因子/肌动蛋白受体激酶 B/AKT 信号通路,这对于其抗抑郁作用至关重要 .

相似化合物的比较

The table below compares PF-4778574 with other AMPAR modulators in terms of pharmacological properties, therapeutic effects, and safety profiles:

Compound Mechanism EC₅₀/Ki Therapeutic Effects Safety/Toxicity Key Studies
This compound AMPAR PAM EC₅₀: 45 nM Rapid antidepressant effects (1–2 mg/kg, mice); rescues social deficits in ASD models TI (therapeutic index): 8–16 (convulsion vs. efficacy) ; short half-life (<1 hr) Shen et al. (2018) ; Shaffer et al. (2013)
CX1739 Low-impact ampakine Not reported Pro-cognitive effects; reverses opiate-induced respiratory depression No convulsant activity; superior therapeutic margin vs. This compound Macauley (2010)
Cyclothiazide High-impact ampakine EC₅₀: ~1 µM Enhances AMPAR currents; used in epilepsy research Convulsant at high doses; narrow therapeutic margin Levy et al. (2022)
CX717 AMPAR PAM EC₅₀: ~100 nM Antidepressant-like effects in rodents Limited safety data; transient electrophysiological effects Gordillo-Salas et al. (2020)
LY392098 AMPAR PAM EC₅₀: ~300 nM Cognitive enhancement in Alzheimer’s models Moderate TI; species-dependent metabolism Not cited in evidence

Key Differentiators of this compound:

Rapid and Sustained Effects : Unlike CX717 or LY392098, this compound induces prolonged behavioral improvements (7–11 days post-administration) due to downstream neurotrophin release (e.g., BDNF) and synaptic remodeling .

Mechanistic Specificity : Its effects require L-VDCC activation and AMPAR-mediated signaling, distinguishing it from cyclothiazide, which directly potentiates AMPAR currents .

Model-Specific Efficacy: this compound rescues social deficits in IQSEC2 and Cntnap2 mutant mice but fails in Dock4 knockout models, highlighting pathway-specific dependencies .

Research Findings and Clinical Implications

Efficacy in Neuropsychiatric Disorders

  • Depression: A single dose (1–2 mg/kg) alleviates chronic unpredictable stress (CUS)-induced depressive behaviors in mice by upregulating GluA1, BDNF, and synaptic proteins (PSD95, synapsin1) .
  • communication .

Unresolved Questions

  • The delayed onset of social behavior rescue (7–11 days) remains unexplained but may involve AMPAR-dependent transcriptional programs .
  • Long-term safety and efficacy in genetic ASD models require further validation.

生物活性

PF-4778574 is a compound recognized as a positive allosteric modulator (PAM) of AMPA receptors (AMPAR), primarily studied for its potential cognitive-enhancing effects and therapeutic applications in neurodevelopmental disorders. This article provides a comprehensive overview of the biological activity of this compound, including pharmacological properties, case studies, and relevant research findings.

Overview of this compound

This compound is classified as a PAM of AMPARs, which play a crucial role in synaptic transmission and plasticity in the central nervous system. The compound has shown promise in enhancing cognitive functions and ameliorating deficits associated with certain genetic mutations affecting glutamatergic signaling.

Binding Affinity and Functional Potency

This compound exhibits a binding affinity (Ki) of approximately 85 nM for AMPARs. This characteristic allows it to facilitate increased synaptic transmission by enhancing the receptor's response to glutamate, the primary excitatory neurotransmitter in the brain .

Table 1: Summary of Pharmacological Parameters

ParameterValue
Binding Affinity (Ki)85 nM
Efficacy in Animal ModelsHigh
Duration of Action< 1 hour

Animal Models

Research has demonstrated that this compound can significantly improve cognitive deficits induced by pharmacological treatments or genetic mutations. For instance, in studies involving A350V Iqsec2 mutant mice, this compound effectively rescued social behavior deficits. The compound was administered as a single dose, leading to observable improvements in sex preference and emotional state preference behaviors .

Table 2: Behavioral Outcomes in A350V Mice

TreatmentSex Preference (SxP)Emotional State Preference (ESP)
VehicleImpairedImpaired
This compoundRescuedRescued

Safety and Tolerability

Safety assessments have been conducted across various animal models, including mice, rats, dogs, and nonhuman primates. These studies evaluated cerebellum-based AMPAR activation and potential motor coordination disruptions. The therapeutic index (TI) for this compound was determined to be between 8 to 16-fold for self-limiting tremors, indicating a favorable safety profile at effective doses .

Cognitive Enhancement

In a study focusing on procognitive effects, this compound was tested in both rat electrophysiological models and nonhuman primate behavioral models. Results indicated that the compound could mitigate working memory impairments induced by ketamine, signifying its potential application in treating cognitive dysfunctions associated with psychiatric disorders .

常见问题

Basic Research Questions

Q. What is the primary mechanism of action of PF-4778574 in modulating AMPA receptor activity?

this compound acts as a positive allosteric modulator (PAM) of AMPA receptors, enhancing glutamate-induced currents by stabilizing the receptor in an open conformation. Its EC50 values range from 45 to 919 nM across cell types, reflecting subunit-specific potency variations (e.g., GluA2 flip/flop isoforms) . Methodologically, electrophysiological assays (e.g., whole-cell patch-clamp) in recombinant HEK293 cells or rodent neuronal preparations are critical for quantifying potency and subunit selectivity .

Q. Which preclinical models are most relevant for studying this compound's antidepressant-like effects?

Chronic unpredictable stress (CUS) models in mice are widely used to evaluate rapid antidepressant efficacy. Key endpoints include forced swim test (FST) immobility time and sucrose preference. This compound alleviates depression-like behaviors in CUS mice within hours, requiring concurrent measurement of AMPAR-mediated VGF/BDNF/TrkB/AKT signaling to validate mechanistic pathways . Cortical knockdown models (e.g., VGLUT1-deficient mice) further isolate presynaptic vs. postsynaptic AMPAR contributions .

Q. What are the core signaling pathways activated by this compound in neuronal cells?

this compound induces rapid activation of L-type voltage-dependent Ca²⁺ channels (L-VDCCs), triggering downstream VGF/BDNF/TrkB/AKT signaling. Methodological validation includes:

  • Pharmacological inhibition of AMPAR (e.g., NBQX) or L-VDCCs (e.g., verapamil) to block behavioral effects.
  • Western blotting or ELISA for BDNF and phospho-AKT quantification in prefrontal cortex tissue .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound's delayed vs. immediate behavioral effects?

Contradictions arise from model-specific pharmacokinetics and downstream transcriptional programs. For example:

  • In A350V Iqsec2 mutant mice, social behavior improvements emerge 7–11 days post-administration due to delayed neurotrophin synthesis .
  • In CUS models, acute antidepressant effects occur within hours due to direct AMPAR potentiation . Methodological recommendations :
  • Conduct time-course studies with multiple endpoints (e.g., immediate electrophysiological readouts vs. delayed protein synthesis markers).
  • Compare brain pharmacokinetics (Cb,u) across models using LC-MS/MS to correlate exposure with effect timing .

Q. What experimental designs mitigate interspecies variability in this compound's therapeutic index (TI)?

this compound exhibits a narrow TI (8–16 fold) between efficacy (pro-cognitive effects) and safety risks (tremor, convulsions). Key strategies include:

  • Cross-species exposure-response normalization : Measure unbound brain concentrations (Cb,u) in rodents, dogs, and nonhuman primates to define translatable safety margins .
  • Functional assays : Use cerebellar brain slices (mouse) to assess AMPAR overactivation risks and rotorod tests for motor coordination deficits .

Q. How should researchers address this compound's short half-life when designing chronic administration studies?

Despite a plasma/brain half-life <1 hour, prolonged effects stem from AMPAR-driven transcriptional changes. Methodological solutions :

  • Single-dose protocols with longitudinal behavioral tracking (e.g., 7–14 days post-administration) .
  • Combinatorial approaches with drugs prolonging AMPAR surface expression (e.g., TARP γ-8 modulators) .

Q. Data Analysis and Contradiction Management

Q. What statistical approaches are optimal for analyzing dose-response heterogeneity in this compound studies?

  • Nonlinear regression : Fit sigmoidal curves to EC50/ED50 data, accounting for cell-type or subunit-dependent potency variations .
  • Mixed-effects models : Adjust for intersubject variability in behavioral assays (e.g., FST immobility time) .
  • Meta-analysis : Pool data from multiple studies to identify covariates (e.g., species, dosing regimen) influencing efficacy .

Q. How can researchers validate AMPAR subtype specificity given conflicting EC50 values across assays?

Stepwise validation :

  • In vitro : Compare this compound potency in HEK293 cells expressing GluA1-4 homomers/heteromers .
  • Ex vivo : Use selective antagonists (e.g., IEM-1460 for GluA2-lacking AMPARs) in hippocampal LTP assays .
  • In vivo : Combine knockout models (e.g., GluA2-deficient mice) with this compound treatment to isolate subunit contributions .

属性

IUPAC Name

N-[(3R,4S)-3-[4-(5-cyanothiophen-2-yl)phenyl]oxan-4-yl]propane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S2/c1-13(2)26(22,23)21-18-9-10-24-12-17(18)14-3-5-15(6-4-14)19-8-7-16(11-20)25-19/h3-8,13,17-18,21H,9-10,12H2,1-2H3/t17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAGHPLLBXWCSF-MSOLQXFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1CCOCC1C2=CC=C(C=C2)C3=CC=C(S3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)S(=O)(=O)N[C@H]1CCOC[C@@H]1C2=CC=C(C=C2)C3=CC=C(S3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219633-99-4
Record name PF-4778574
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219633994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-4778574
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TI55D82Z4B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。